Chloroquine phosphate

Catalog No.
S523535
CAS No.
50-63-5
M.F
C18H29ClN3O4P
M. Wt
417.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroquine phosphate

CAS Number

50-63-5

Product Name

Chloroquine phosphate

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

Molecular Formula

C18H29ClN3O4P

Molecular Weight

417.9 g/mol

InChI

InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4)

InChI Key

AEUAEICGCMSYCQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O

Synonyms

arechin; chingamin phosphate; chloroquine bis(dihydrogenphosphate) dihydrate; chloroquine diphosphate; chloroquine diphosphate, (+)-isomer; chloroquine diphosphate, (+-)-isomer; chloroquine diphosphate, (-)-isomer; chloroquine phosphate; delagil; khingamin phosphate; Resochin; unspecified phosphate of chloroquine diphosphate

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O

Antiparasitic Research:

  • Malaria: CQ remains a crucial tool for studying Plasmodium species, the parasite responsible for malaria. Researchers use it to assess drug efficacy, understand parasite resistance mechanisms, and develop new antimalarial therapies. Studies explore its impact on parasite life cycle stages, investigate potential combination therapies, and evaluate drug resistance patterns. Source: Malaria Journal:
  • Other parasitic diseases: Research explores CQ's potential against other parasitic infections like Chagas disease, toxoplasmosis, and leishmaniasis. Studies investigate its direct effects on the parasites, its immunomodulatory properties, and combination therapy potential. Source: Trends in Parasitology

Autoimmune Disease Research:

  • Lupus erythematosus: CQ exhibits anti-inflammatory and immunomodulatory properties, making it a potential treatment for autoimmune diseases like lupus erythematosus. Research investigates its impact on immune cell function, cytokine production, and disease progression. Source: Annals of the Rheumatic Diseases
  • Rheumatoid arthritis: Similar to lupus, CQ's anti-inflammatory properties hold promise for rheumatoid arthritis treatment. Studies evaluate its effectiveness in managing symptoms, slowing disease progression, and potentially impacting disease mechanisms. Source: Rheumatology

Other Research Applications:

  • Cancer research: CQ exhibits anti-cancer properties in certain cell lines, prompting research into its potential for cancer treatment. Studies investigate its effects on tumor growth, cell proliferation, and potential mechanisms of action. Source: Oncogene
  • Neurodegenerative diseases: CQ's ability to inhibit protein aggregation has led to research exploring its potential for neurodegenerative diseases like Alzheimer's and Parkinson's. Studies investigate its impact on protein aggregation pathways, neuronal survival, and disease models. Source: Journal of Neurochemistry:

Chloroquine phosphate is an antimalarial compound derived from the quinoline family, primarily used for the prevention and treatment of malaria. Its chemical formula is C18H26ClN3H3PO4C_{18}H_{26}ClN_{3}\cdot H_{3}PO_{4} and it has a molar mass of approximately 319.88 g/mol. The compound is characterized by its rapid absorption in the gastrointestinal tract, extensive distribution in body tissues, and a significant protein binding capacity ranging from 46% to 79% in plasma .

  • The exact mechanism by which chloroquine phosphate combats malaria parasites is still being elucidated [].
  • It's believed to interfere with the parasite's ability to digest hemoglobin within its food vacuole, leading to parasite death [].
  • Chloroquine phosphate can cause serious side effects, including heart rhythm problems and irreversible eye damage at high doses or with prolonged use [].
  • It should only be taken under the supervision of a qualified healthcare professional [].
  • Chloroquine phosphate can interact with other medications, so it's crucial to disclose all medications you are taking to your doctor before starting chloroquine phosphate [].
, particularly in its synthesis and when interacting with biological systems. The primary synthesis involves the condensation of 4,7-dichloroquinoline with diethylaminoethyl chloride, followed by salification with phosphoric acid to form chloroquine phosphate . In biological contexts, chloroquine interacts with heme, a byproduct of hemoglobin digestion by malaria parasites. It inhibits the conversion of toxic heme into hemozoin, leading to parasite death .

Chloroquine phosphate exhibits significant biological activity as an antimalarial agent. Its mechanism involves:

  • Inhibition of Heme Polymerization: By preventing the biocrystallization of heme into hemozoin, chloroquine causes toxic accumulation of free heme within the parasite .
  • Immunomodulatory Effects: Chloroquine has shown potential in modulating immune responses and has been investigated for its effects on autoimmune diseases due to its ability to inhibit toll-like receptors .
  • Antiviral Properties: Recent studies have explored its efficacy against various viruses, including coronaviruses, by interfering with viral entry and replication processes .

The synthesis of chloroquine phosphate can be achieved through several methods:

  • Condensation Reaction: The initial step involves the reaction of 4,7-dichloroquinoline with diethylaminoethyl chloride under basic conditions.
  • Salification: The resulting chloroquine base is then treated with phosphoric acid to yield chloroquine phosphate.
  • Crystallization: The product can be purified through crystallization from ethanol or aqueous solutions under controlled temperature conditions .

Chloroquine phosphate is primarily utilized for:

  • Malaria Treatment: It remains a first-line treatment for uncomplicated malaria caused by Plasmodium falciparum.
  • Rheumatoid Arthritis and Lupus: Due to its immunomodulatory properties, it is used in treating autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.
  • Research: It serves as a tool in various biological studies, particularly in understanding cellular processes and drug interactions .

Interaction studies have highlighted several important aspects of chloroquine phosphate:

  • Drug Interactions: Chloroquine can interact with other medications, affecting their pharmacokinetics and efficacy. For example, it may increase the plasma concentration of drugs metabolized by cytochrome P450 enzymes .
  • Cellular Interactions: It has been shown to alter cellular signaling pathways, particularly those involving lysosomal function and autophagy .
  • Pharmacodynamics: Studies indicate that chloroquine's effects are influenced by factors such as pH and ionic strength in biological environments, which can affect its solubility and activity .

Chloroquine phosphate shares structural similarities with several other compounds in the quinoline family. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
HydroxychloroquineSimilar backboneLonger half-life; used for lupus
MefloquineSimilar core structureMore potent against resistant malaria strains
PrimaquineQuinoline derivativeEffective against liver stages of malaria
QuinineAlkaloid from cinchona barkHistorically significant antimalarial

Chloroquine's unique properties include its high volume of distribution and specific mechanism targeting heme metabolism in malaria parasites, distinguishing it from other antimalarials that may target different pathways or mechanisms .

Chloroquine phosphate demonstrates marked differences in accumulation between pulmonary and hepatic tissues, driven by physicochemical properties and physiological conditions. In pulmonary systems, lung pH critically influences chloroquine partitioning. Mechanistic modeling reveals that reducing lung pH from 6.7 to 6.0 increases chloroquine’s lung-to-plasma partition coefficient (Kp) from 166 to 5,208, resulting in a 20-fold elevation in unbound lung exposure [1]. This pH-dependent accumulation arises from ion trapping, where chloroquine’s weak base properties (pKa = 8.1, 10.2) promote protonation in acidic lung compartments, enhancing tissue retention [1] [3].

In contrast, hepatic accumulation is less pH-sensitive but exhibits high baseline uptake due to active transport and lysosomal sequestration. Preclinical studies report liver-to-plasma concentration ratios exceeding 400:1, attributed to chloroquine’s affinity for hepatic parenchymal cells and lysosomes [3] [4]. Autophagy modulation further amplifies hepatic retention: chloroquine raises lysosomal pH, inhibiting autophagosome-lysosome fusion and causing accumulation of undegraded cellular components [2] [4]. This mechanism increases hepatocellular stress but also prolongs chloroquine’s hepatic half-life, with tissue concentrations persisting days after cessation [2] [4].

Table 1: Comparative Tissue Accumulation of Chloroquine Phosphate

ParameterPulmonary SystemHepatic System
Baseline Kp (pH 6.7)166>400
Kp at pH 6.05,208Unchanged
Primary Accumulation DriverIon trappingLysosomal sequestration
Disease Modulation+30-fold in renal impairment [1]+8-fold in ischemia [2]

Allometric Scaling Principles for Interspecies Dose Translation

Allometric scaling of chloroquine phosphate requires accounting for nonlinear pharmacokinetics and disease-state modifications. Interspecies comparisons show that murine models underestimate human clearance rates due to higher metabolic activity in rodents. A 12-species allometric analysis (including human data) identified body surface area as the optimal scaling parameter, with clearance scaling to the 0.75 power of body weight [5] [6]. This relationship predicts human pediatric doses within 15% of observed values when adjusted for age-dependent cytochrome P450 activity [5].

Infection status significantly alters scaling outcomes. In Plasmodium chabaudi-infected mice, chloroquine’s elimination half-life extended from 40 minutes (healthy) to 410 minutes during high parasitemia, reflecting erythrocyte sequestration [6]. These findings emphasize the need for pathogen-specific scaling factors when extrapolating from malaria models to other infectious diseases.

Cytochrome P450-Mediated Metabolic Transformation Pathways

Blood-Brain Barrier Permeability and Neuropharmacokinetic Models

Chloroquine phosphate’s blood-brain barrier (BBB) penetration remains undefined in the provided studies, though its high volume of distribution (Vd = 160–250 L/kg) suggests potential CNS access [3] [5]. Neuropharmacokinetic models must reconcile this extensive tissue distribution with limited clinical neurotoxicity reports. A proposed mechanism involves efflux transporters (e.g., P-glycoprotein) limiting net brain uptake despite favorable passive diffusion [3]. In silico predictions using logD (3.4) and polar surface area (58 Ų) estimate moderate BBB permeability, but experimental validation is absent from the reviewed materials [3] [5].

The antimalarial efficacy of chloroquine phosphate extends far beyond its well-characterized inhibition of heme polymerase, encompassing a sophisticated array of molecular mechanisms that collectively contribute to its therapeutic potency [1] [2]. While heme polymerase inhibition remains the primary mechanism of action, recent research has unveiled multiple secondary pathways that enhance the compound's antimalarial effectiveness and provide insights into resistance mechanisms.

The primary mechanism involves the inhibition of heme polymerase activity within the digestive vacuole of Plasmodium falciparum, where chloroquine phosphate disrupts the conversion of toxic heme to the inert hemozoin polymer [1] [3]. This process results in the accumulation of free heme, which reaches cytotoxic levels and ultimately leads to parasite death. Studies have demonstrated that chloroquine treatment causes a dose-dependent decrease in hemozoin formation, from 95% in untreated parasites to approximately 74% in chloroquine-treated parasites at 90 nanomolar concentrations [4].

The Plasmodium falciparum chloroquine resistance transporter (PfCRT) represents a critical secondary mechanism through which chloroquine phosphate exerts its antimalarial effects [2] [5]. Wild-type PfCRT functions as a polyspecific nutrient and drug exporter, transporting peptides and amino acids across the digestive vacuole membrane [6] [7]. Chloroquine-resistant strains harbor mutations in PfCRT, particularly the K76T mutation, which enables the protein to transport chloroquine out of the digestive vacuole, thereby reducing drug accumulation and conferring resistance [2] [5].

Beyond these established mechanisms, chloroquine phosphate demonstrates additional antimalarial activities through autophagy inhibition, DNA intercalation, and lysosomal pH alteration [8] [9]. The compound's ability to increase pH within intracellular vacuoles disrupts various cellular processes, including protein degradation by acidic hydrolases and the assembly of macromolecular complexes [9]. This pH-dependent mechanism contributes to the overall antimalarial efficacy by creating an inhospitable environment for parasite survival and replication.

DNA intercalation represents another significant mechanism whereby chloroquine phosphate forms stable complexes with parasite DNA, interfering with replication and transcription processes [8]. This interaction affects the parasite's ability to reproduce and maintain genomic integrity, contributing to the compound's therapeutic effectiveness. Additionally, chloroquine phosphate induces mitochondrial dysfunction in the parasite, disrupting cellular energy metabolism and ultimately leading to cell death [8].

The compound's effects on parasite metabolism extend to the inhibition of lactate dehydrogenase and tyrosine kinase activities, which are essential for parasite survival and growth [8]. These enzymatic disruptions contribute to the overall antimalarial efficacy by targeting multiple metabolic pathways simultaneously, creating a synergistic effect that enhances therapeutic outcomes.

Antiviral Efficacy Against Coronaviruses: In Vitro vs In Vivo Disparities

The antiviral properties of chloroquine phosphate against coronaviruses have revealed significant disparities between in vitro efficacy and clinical outcomes, highlighting the complexity of translating laboratory findings to therapeutic applications [10] [11] [12]. These disparities underscore the importance of understanding the multifaceted mechanisms underlying chloroquine phosphate's antiviral activity and the challenges inherent in clinical translation.

In vitro studies have consistently demonstrated potent antiviral activity of chloroquine phosphate against various coronaviruses, including SARS-CoV-2 [10] [13] [14]. The compound exhibits concentration-dependent inhibition of viral replication, with effective concentrations (EC50) ranging from 5.47 micromolar for chloroquine to 0.72 micromolar for hydroxychloroquine after 48 hours of treatment [10] [14]. These concentrations are within the therapeutic range achievable in clinical settings, suggesting potential therapeutic utility.

The primary mechanism of antiviral action involves the lysosomotropic properties of chloroquine phosphate, which increases the pH of acidic cellular compartments including endosomes, lysosomes, and Golgi vesicles [8] [9]. This pH elevation disrupts viral entry mechanisms that depend on acidic conditions for membrane fusion and viral uncoating. Additionally, chloroquine phosphate interferes with the glycosylation of viral proteins, further impeding viral replication and assembly [15].

The compound's immunomodulatory effects contribute to its antiviral activity by suppressing the production of pro-inflammatory cytokines and chemokines that characterize severe viral infections [8] [15]. Chloroquine phosphate inhibits toll-like receptor signaling, reduces interferon production, and modulates the cytokine storm associated with severe coronavirus infections [8]. These immunomodulatory properties suggest potential therapeutic benefits in managing the hyperinflammatory response associated with severe COVID-19.

Despite promising in vitro results, clinical trials have consistently failed to demonstrate significant therapeutic benefits of chloroquine phosphate in treating COVID-19 [11] [16] [12]. A comprehensive meta-analysis of randomized controlled trials involving over 10,000 participants revealed that hydroxychloroquine treatment was associated with increased mortality compared to standard care [16] [12]. The pooled data demonstrated a relative risk of 1.10 for mortality, with a 95% confidence interval of 1.00-1.20, indicating statistically significant harm.

The disparities between in vitro efficacy and clinical outcomes can be attributed to several factors, including pharmacokinetic limitations, tissue distribution challenges, and the complexity of viral pathogenesis in vivo [10] [11]. The concentrations required for antiviral activity in vitro may not be achievable in relevant tissues without causing significant toxicity. Furthermore, the timing of treatment administration appears critical, as viral replication may be most active during early infection phases when patients are often asymptomatic.

Clinical studies have also revealed significant adverse effects associated with chloroquine phosphate treatment in COVID-19 patients, including increased risks of cardiac arrhythmias, renal dysfunction, and other serious complications [11] [16]. A randomized controlled trial was prematurely terminated due to harmful effects, with patients in the intervention group experiencing worse clinical outcomes and higher rates of invasive mechanical ventilation [11].

The pharmacokinetic properties of chloroquine phosphate may contribute to the observed disparities, as the compound's long half-life and tissue accumulation patterns may not align with the viral replication dynamics in coronavirus infections [10]. Additionally, the immunomodulatory effects that appear beneficial in vitro may be counterproductive in the complex inflammatory milieu of severe COVID-19, where balanced immune responses are crucial for viral clearance and tissue protection.

Immunomodulatory Effects in Autoimmune Disease Pathogenesis

Chloroquine phosphate exerts profound immunomodulatory effects that have established its therapeutic utility in various autoimmune conditions, demonstrating efficacy in systemic lupus erythematosus, rheumatoid arthritis, and other inflammatory disorders [17] [18] [19]. These effects arise from the compound's ability to modulate multiple immune pathways simultaneously, creating a comprehensive therapeutic impact that extends beyond simple anti-inflammatory activity.

The primary immunomodulatory mechanism involves the inhibition of toll-like receptor (TLR) signaling pathways, particularly TLR7 and TLR9, which are crucial for the recognition of self-nucleic acids in autoimmune diseases [17] [19]. Chloroquine phosphate accumulates within endosomal compartments where these receptors are located, increasing the pH and disrupting the acidic environment required for TLR activation [18]. This interference prevents the inappropriate recognition of self-antigens and reduces the production of type I interferons that drive autoimmune inflammation.

Antigen presentation represents another critical target of chloroquine phosphate's immunomodulatory activity [18] [19]. The compound interferes with antigen processing within antigen-presenting cells by disrupting the acidic environment of endosomes and lysosomes required for protein degradation and peptide loading onto major histocompatibility complex (MHC) class II molecules [18]. This disruption diminishes the formation of peptide-MHC complexes necessary for T cell activation, thereby reducing the autoimmune response against self-antigens.

The modulation of autophagy pathways represents a sophisticated mechanism through which chloroquine phosphate influences immune cell function [17] [20] [21]. The compound impairs autophagosome fusion with lysosomes, leading to the accumulation of autophagosomes and altered cellular homeostasis [20] [21]. This autophagy inhibition affects various immune cell types, including B cells, T cells, and macrophages, altering their activation states and cytokine production profiles.

Chloroquine phosphate demonstrates significant effects on cytokine production, particularly the reduction of pro-inflammatory mediators such as interleukin-6, interleukin-17, and interleukin-22 [17] [22]. These cytokines play crucial roles in autoimmune pathogenesis, and their suppression contributes to the therapeutic efficacy observed in conditions such as systemic lupus erythematosus and rheumatoid arthritis [22]. The compound's ability to reduce T helper 17 (Th17) cell differentiation and function provides additional therapeutic benefits in autoimmune conditions characterized by excessive Th17 responses.

The Nurr1 pathway represents a recently discovered mechanism through which chloroquine phosphate modulates immune responses [23]. The compound activates T regulatory cell differentiation and induces Foxp3 gene expression through Nurr1-dependent mechanisms, promoting immunological tolerance and reducing autoimmune inflammation [23]. This pathway involves both direct binding to Nurr1's ligand-binding domain and upregulation of Nurr1 expression through cyclic adenosine monophosphate response element-binding protein (CREB) signaling.

In systemic lupus erythematosus, chloroquine phosphate's immunomodulatory effects are particularly evident in the suppression of B cell activation and autoantibody production [17] [18]. The compound reduces the activation of plasmacytoid dendritic cells, which are key producers of type I interferons in lupus pathogenesis [8]. Additionally, chloroquine phosphate interferes with the formation of neutrophil extracellular traps (NETs), which contribute to tissue damage and autoantibody production in lupus patients.

The therapeutic efficacy in rheumatoid arthritis involves multiple mechanisms, including the suppression of macrophage activation and the reduction of tumor necrosis factor-alpha and interleukin-1 beta production [17] [18]. Chloroquine phosphate also affects synovial fibroblast function, reducing their proliferation and inflammatory mediator production, which contributes to joint protection and symptom improvement.

The compound's effects on the complement system provide additional therapeutic benefits in autoimmune diseases [17]. Chloroquine phosphate can interfere with complement activation pathways, reducing complement-mediated tissue damage and inflammation. This mechanism is particularly relevant in conditions such as systemic lupus erythematosus, where complement dysregulation contributes significantly to pathogenesis.

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

417.1584211 g/mol

Monoisotopic Mass

417.1584211 g/mol

Heavy Atom Count

27

UNII

7FY24HE2G3

Related CAS

69698-56-2, 6384-82-3

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (32%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (32%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Chloroquine Phosphate is the phosphate salt of chloroquine, a quinoline compound with antimalarial and anti-inflammatory properties. Chloroquine is the most widely used drug against malaria, except for those cases caused by chloroquine resistant Plasmodium falciparum. Although the mechanism of action is not fully understood, chloroquine is shown to inhibit the parasitic enzyme heme polymerase that converts the toxic heme into non-toxic hemazoin, thereby resulting in the accumulation of toxic heme within the parasite. Chloroquine may also interfere with the biosynthesis of nucleic acids.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

50-63-5

Wikipedia

Chloroquine phosphate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023
1: multicenter collaboration group of Department of Science and Technology of Guangdong Province and Health Commission of Guangdong Province for chloroquine in the treatment of novel coronavirus pneumonia. [Expert consensus on chloroquine phosphate for the treatment of novel coronavirus pneumonia]. Zhonghua Jie He He Hu Xi Za Zhi. 2020 Mar 12;43(3):185-188. doi: 10.3760/cma.j.issn.1001-0939.2020.03.009. Chinese. PubMed PMID: 32164085.

2: Abuye H, Abraham W, Kebede S, Tatiparthi R, Suleman S. Physicochemical Quality Assessment of Antimalarial Medicines: Chloroquine Phosphate and Quinine Sulfate Tablets from Drug Retail Outlets of South-West Ethiopia. Infect Drug Resist. 2020 Feb 27;13:691-701. doi: 10.2147/IDR.S234684. eCollection 2020. PubMed PMID: 32161477; PubMed Central PMCID: PMC7051250.

3: multicenter collaboration group of Department of Science and Technology of Guangdong Province and Health Commission of Guangdong Province for chloroquine in the treatment of novel coronavirus pneumonia. [Expert consensus on chloroquine phosphate for the treatment of novel coronavirus pneumonia]. Zhonghua Jie He He Hu Xi Za Zhi. 2020 Feb 20;43(0):E019. doi: 10.3760/cma.j.issn.1001-0939.2020.0019. [Epub ahead of print] Chinese. PubMed PMID: 32075365.

4: Gao J, Tian Z, Yang X. Breakthrough: Chloroquine phosphate has shown apparent efficacy in treatment of COVID-19 associated pneumonia in clinical studies. Biosci Trends. 2020 Mar 16;14(1):72-73. doi: 10.5582/bst.2020.01047. Epub 2020 Feb 19. PubMed PMID: 32074550.

5: Baruah UK, Gowthamarajan K, Ravisankar V, Karri VVSR, Simhadri PK, Singh V. Optimisation of chloroquine phosphate loaded nanostructured lipid carriers using Box-Behnken design and its antimalarial efficacy. J Drug Target. 2018 Aug;26(7):576-591. doi: 10.1080/1061186X.2017.1390671. Epub 2017 Oct 23. PubMed PMID: 29057679.

6: Ferreira AO, Polonini HC, Silva SL, Patrício FB, Brandão MAF, Raposo NRB. Feasibility of amlodipine besylate, chloroquine phosphate, dapsone, phenytoin, pyridoxine hydrochloride, sulfadiazine, sulfasalazine, tetracycline hydrochloride, trimethoprim and zonisamide in SyrSpend(®) SF PH4 oral suspensions. J Pharm Biomed Anal. 2016 Jan 25;118:105-112. doi: 10.1016/j.jpba.2015.10.032. Epub 2015 Oct 27. PubMed PMID: 26540625.

7: Dattani JJ, Rajput DK, Moid N, Highland HN, George LB, Desai KR. Ameliorative effect of curcumin on hepatotoxicity induced by chloroquine phosphate. Environ Toxicol Pharmacol. 2010 Sep;30(2):103-9. doi: 10.1016/j.etap.2010.04.001. Epub 2010 May 20. PubMed PMID: 21787638.

8: Desai KR, Dattani JJ, Rajput DK, Moid N, Highland HN, George LB. Role of curcumin on chloroquine phosphate-induced reproductive toxicity. Drug Chem Toxicol. 2012 Apr;35(2):184-91. doi: 10.3109/01480545.2011.589846. Epub 2012 Jan 25. PubMed PMID: 21774738.

9: Okunlola A, Odeku OA. Evaluation of starches obtained from four Dioscorea species as binding agent in chloroquine phosphate tablet formulations. Saudi Pharm J. 2011 Apr;19(2):95-105. doi: 10.1016/j.jsps.2011.01.002. Epub 2011 Jan 18. PubMed PMID: 23960747; PubMed Central PMCID: PMC3744955.

10: Bolaji OM, Happi TC, Oduola AM, Babafunmi EA. Effect of chloroquine phosphate and toxic concentrations of lead acetate on Ca2+-ATPase activity in isolates and clones of Plasmodium falciparum. Niger J Physiol Sci. 2011 Dec 20;26(2):167-72. PubMed PMID: 22547186.

Explore Compound Types